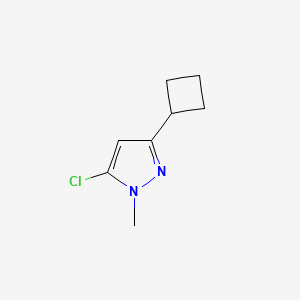
3-Amino-6-Nitro-9H-Xanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-nitro-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens
Métodos De Preparación
The synthesis of 3-Amino-6-nitro-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the Ullmann reaction, where 3-acetamidophenol reacts with 2-chloro-5-nitrobenzoic acid to form 2-(3-aminophenoxy)-5-nitrobenzoic acid. This intermediate then undergoes dehydration to yield 3-Amino-6-nitro-9H-xanthen-9-one . Industrial production methods often optimize these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
3-Amino-6-nitro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. .
Aplicaciones Científicas De Investigación
3-Amino-6-nitro-9H-xanthen-9-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 3-Amino-6-nitro-9H-xanthen-9-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to changes in cellular processes. For example, its derivatives have been shown to inhibit the release of histamine and leukotrienes from white blood cells, which is useful in anti-inflammatory applications .
Comparación Con Compuestos Similares
3-Amino-6-nitro-9H-xanthen-9-one can be compared with other xanthone derivatives such as:
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent anticancer activity.
Amlexanox: An azaxanthone used as an anti-allergic and anti-inflammatory agent.
9H-xanthen-9-one: The parent compound, which serves as a scaffold for various bioactive derivatives. The uniqueness of 3-Amino-6-nitro-9H-xanthen-9-one lies in its specific substitutions, which confer distinct biological and chemical properties
Propiedades
Fórmula molecular |
C13H8N2O4 |
|---|---|
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
3-amino-6-nitroxanthen-9-one |
InChI |
InChI=1S/C13H8N2O4/c14-7-1-3-9-11(5-7)19-12-6-8(15(17)18)2-4-10(12)13(9)16/h1-6H,14H2 |
Clave InChI |
OTOXBQWNYXLMOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)OC3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride](/img/structure/B13681900.png)


![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)



![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol](/img/structure/B13681946.png)
![[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13681948.png)


